

Preclinical Profile of Derazantinib: A Multi-Kinase Inhibitor Targeting FGFR-Driven Malignancies

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Compound of Interest

Compound Name: *Derazantinib*

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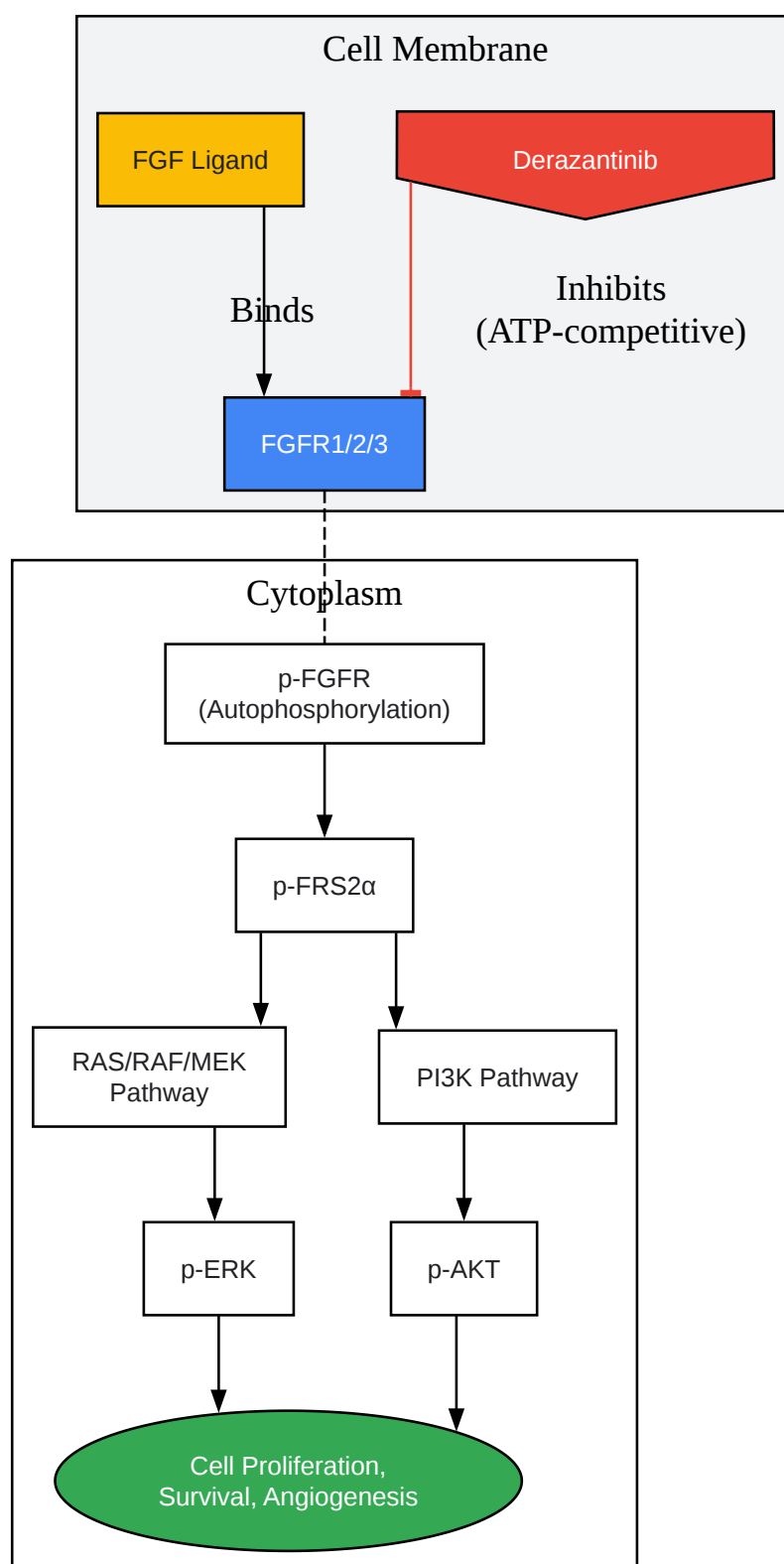
Abstract

Derazantinib (formerly ARQ-087) is an orally bioavailable, ATP-competitive small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. [1][2] Preclinical investigations have demonstrated its potent and selective activity against FGFR1, 2, and 3, key drivers in various oncogenic processes including cell proliferation, differentiation, and angiogenesis. [2][3] Notably, **Derazantinib** also exhibits inhibitory effects against other clinically relevant kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), suggesting a multifaceted mechanism of action that impacts both tumor cells and the tumor microenvironment. [4][5][6] This technical guide provides a comprehensive overview of the preclinical data for **Derazantinib**, detailing its biochemical and cellular activity, in vivo efficacy in various tumor models, and pharmacokinetic profile. The experimental protocols for key studies are described, and critical signaling pathways and workflows are visualized to offer a detailed resource for the scientific community.

Mechanism of Action

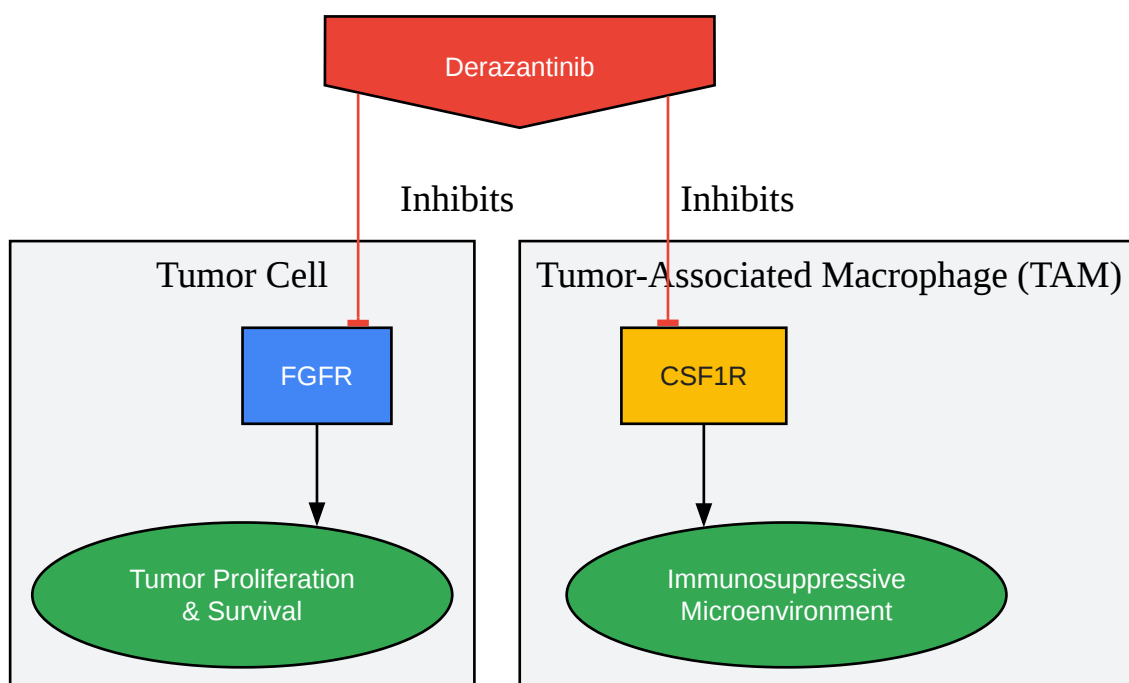
Derazantinib potently inhibits the kinase activity of FGFRs 1, 2, and 3 by competing with ATP for its binding site. [1][3] This action blocks the autophosphorylation of the receptors, thereby

inhibiting the downstream signaling cascades responsible for tumor growth and survival, such as the FRS2 α , AKT, and ERK pathways.[1] Beyond its primary targets, **Derazantinib** has demonstrated significant inhibitory activity against CSF1R.[4][5] The inhibition of CSF1R is crucial as it plays a role in the maintenance and function of tumor-associated macrophages (TAMs), particularly the immunosuppressive M2 phenotype.[7][8] By targeting CSF1R, **Derazantinib** can modulate the tumor microenvironment, potentially rendering tumors more susceptible to other therapies, including immune checkpoint inhibitors.[9][10] Additional activity has been noted against RET, DDR2, PDGFR β , and KIT.[3]



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Caption: Derazantinib Inhibition of the FGFR Signaling Pathway.



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Caption: Dual Inhibition Mechanism of **Derazantinib**.

In Vitro Studies

Kinase Inhibitory Activity

Derazantinib's potency was evaluated in cell-free kinase assays, demonstrating nanomolar efficacy against its primary targets. The compound shows a strong preference for FGFR1, 2, and 3 over FGFR4.^[3]

Target Kinase	IC50 (nM)	Reference
FGFR1	4.5	[1] [3]
FGFR2	1.8	[1] [3]
FGFR3	3 - 4.5	[1] [3]
FGFR4	34	[3]
CSF1R	Equipotent to FGFR1-3	[5]
RET	3	[3]
DDR2	3.6	[3]
PDGFR β	4.1	[3]
KIT	Activity noted	[3]
VEGFR	Activity noted	[3]

Cellular Activity

In cellular assays, **Derazantinib** effectively inhibited the autophosphorylation of FGFRs in a dose-dependent manner.[\[3\]](#) This inhibition of upstream signaling translated into potent anti-proliferative effects in cancer cell lines characterized by FGFR dysregulation, including genetic amplifications, fusions, and mutations.[\[1\]](#)[\[3\]](#)

Assay	Cell Line	Metric	Value	Reference
FGFR1 Phosphorylation	Cos-1 (overexpressing)	EC50	< 0.123 μ M	[3]
FGFR2 Phosphorylation	Cos-1 (overexpressing)	EC50	0.185 μ M	[3]
FGFR3 Phosphorylation	Cos-1 (overexpressing)	EC50	0.463 μ M	[3]
FGFR4 Phosphorylation	Cos-1 (overexpressing)	EC50	> 10 μ M	[3]
p-CSF1R Inhibition	RAW264.7 (macrophage)	IC50	307 nM	[11]
p-CSF1R Inhibition	GDM1 (tumor)	IC50	< 500 nM	[11]
p-CSF1R Inhibition	DEL (tumor)	IC50	54 nM	[11]
FGF2-mediated Growth Arrest Rescue	Chondrocyte cultures	EC50	~100 nM	[1]

Studies in cell lines with high FGFR2 expression revealed that **Derazantinib** induces G1 cell cycle arrest, which is followed by the induction of apoptosis.[1][3]

In Vivo Studies

Derazantinib has demonstrated significant anti-tumor efficacy as a monotherapy and in combination with other agents in multiple preclinical xenograft models.[1]

Monotherapy Efficacy

Derazantinib effectively inhibits tumor growth in xenograft models with FGFR2 gene amplifications and fusions, such as SNU-16 (gastric cancer) and NCI-H716 (colorectal cancer). [1][3] Efficacy in gastric cancer models was found to correlate highly with FGFR gene

expression levels rather than DNA copy number or mutation status.[4] In an FGFR-driven syngeneic breast tumor model (4T1), **Derazantinib** treatment resulted in tumor stasis.[10] The drug was reported to be well-tolerated at doses up to 75 mg/kg.[3]

Combination Therapy

The dual activity of **Derazantinib** against both FGFR and CSF1R provides a strong rationale for combination therapies.

- **Combination with Paclitaxel:** In gastric cancer models, the combination of **Derazantinib** and paclitaxel resulted in synergistic or additive anti-tumor effects.[4][7] In the SNU-16 xenograft model, the combination led to complete tumor regressions in some cases.[8] This synergy was significantly associated with higher levels of M2-type TAMs in the tumor microenvironment, suggesting that **Derazantinib**'s inhibition of CSF1R on these cells contributes to the enhanced efficacy.[4][7]
- **Combination with Anti-PD-L1 Therapy:** In the 4T1 syngeneic model, while a murine PD-L1 antibody alone had no efficacy, its combination with **Derazantinib** increased efficacy against the primary tumor and significantly reduced liver, spine, and lung metastases.[10][11] Immunohistochemical analysis revealed that the combination promoted an anti-tumor immune infiltrate, characterized by a strong increase in cytotoxic T cells, natural killer cells, and T-helper cells.[10]

Model Type	Cancer Type	Combination Agent	Key Finding	Reference
Xenograft (SNU-16)	Gastric	Paclitaxel	Reproducible synergy (mean CCI = -0.64); tumor stasis and complete regressions.	[8]
PDX Models	Gastric	Paclitaxel	Synergy or additivity observed in 7/7 models.	[4]
Syngeneic (4T1)	Breast	Murine PD-L1 Ab	Increased efficacy against primary tumor and reduced metastases.	[10][11]

Preclinical Pharmacokinetics

A pharmacokinetic study in Sprague-Dawley rats was conducted to assess the profile of **Derazantinib**.^[12] The study also investigated potential drug-drug interactions. Results showed that co-administration of naringin (a potent antitumor agent) with **Derazantinib** (30 mg/kg) did not lead to significant changes in key pharmacokinetic parameters such as AUC, $t_{1/2}$, and Cmax.^{[12][13]} This suggests that **Derazantinib** can be safely co-administered with agents that share similar metabolic pathways without requiring dose adjustments, at least in this preclinical model.^[13] In mouse models, **Derazantinib** exhibited dose-dependent plasma pharmacokinetics but showed low brain penetration.^[4]

Mechanisms of Resistance

While specific preclinical studies on resistance to **Derazantinib** are not detailed in the provided results, the broader landscape of resistance to FGFR inhibitors offers relevant insights. The primary mechanism of acquired resistance is the development of secondary mutations in the FGFR2 kinase domain, particularly at the molecular brake (N550) and gatekeeper (V565)

residues.[14][15] Off-target resistance can also occur through the activation of alternative signaling pathways, such as the PI3K/mTOR and MAPK pathways.[15][16] These findings underscore the need for developing next-generation inhibitors or combination strategies to overcome resistance.[14]

Summary of Experimental Protocols

In Vitro Kinase Assay

- Objective: To determine the IC50 of **Derazantinib** against recombinant FGFR1 and FGFR2.
- Methodology: The assay utilized a biotinylated PYK2 peptide substrate and ATP. **Derazantinib** was serially diluted in DMSO and then further diluted in deionized water. The compound was added to a reaction plate, followed by the addition of either FGFR1 or FGFR2 in an assay buffer (50 mM Tris, pH 8.0, 0.02 mg/mL BSA, 10 mM MgCl2, 1 mM EGTA, 10% glycerol, 0.1 mM Na3PO4, 1 mM DTT).[3]

Cellular Phosphorylation and Proliferation Assays

- Objective: To assess the effect of **Derazantinib** on FGFR phosphorylation and cell viability.
- Methodology: For phosphorylation, Cos-1 cells overexpressing specific FGFRs were treated with **Derazantinib**, lysed, and analyzed by Western blot for phosphorylated proteins (p-FGFR, p-FRS2- α , p-ERK).[3] For proliferation, various tumor cell lines were treated with **Derazantinib** for a set period, and cell viability was quantified.[4]

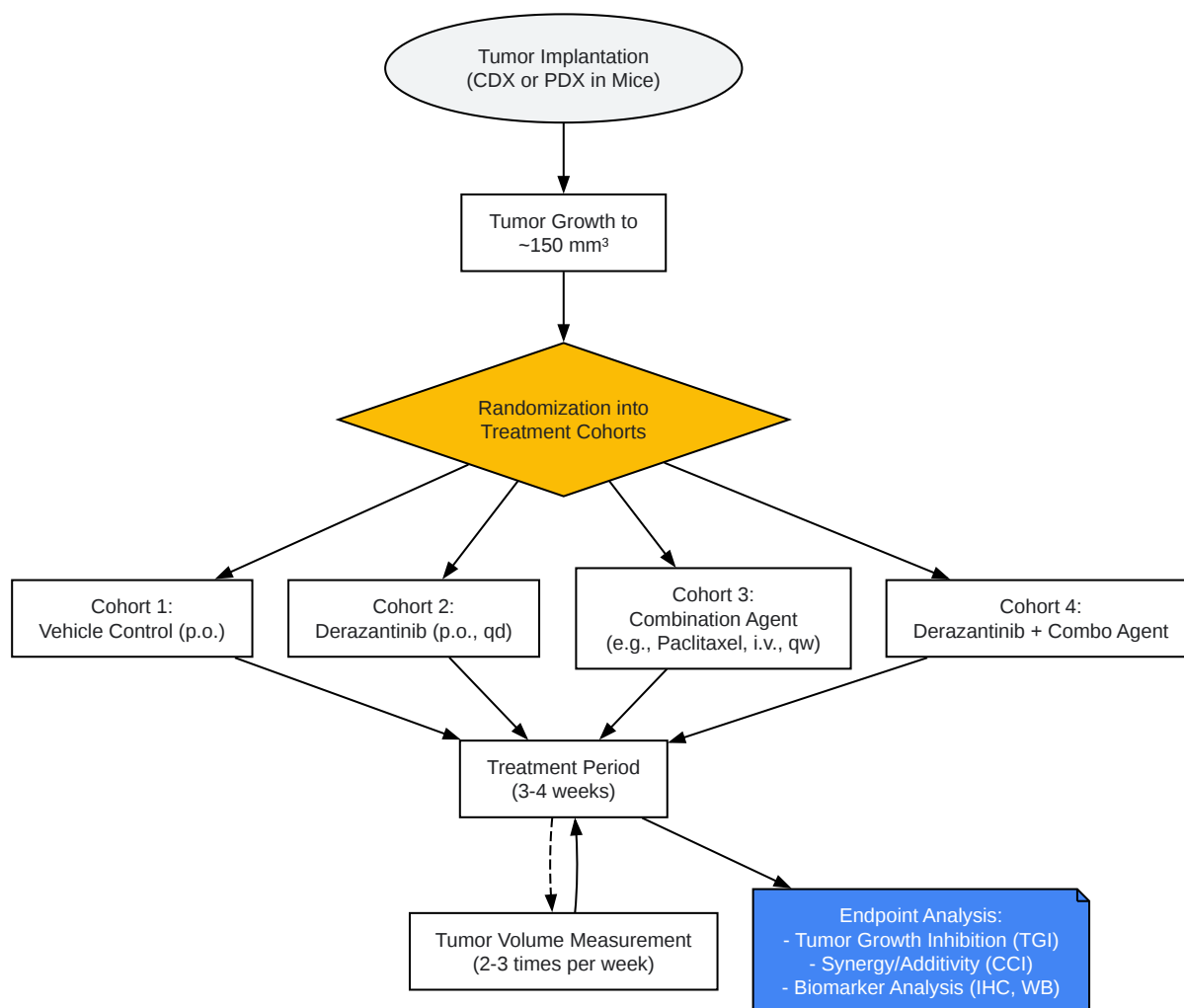
Cell Cycle Analysis

- Objective: To determine the effect of **Derazantinib** on cell cycle progression.
- Methodology: Cells were treated with **Derazantinib**, fixed, and stained using a Cycletest Plus Reagent kit. Cell cycle profiles were subsequently analyzed using a FACS Calibur flow cytometer.[3]

In Vivo Xenograft and PDX Studies

- Objective: To evaluate the anti-tumor efficacy of **Derazantinib** alone or in combination.

- Methodology: Human tumor cell lines (e.g., SNU-16) or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice (e.g., athymic nude or Balb/c). Once tumors reached a specified volume (e.g., 150 mm³), mice were randomized into treatment groups. **Derazantinib** was administered orally, typically once daily (e.g., 65-75 mg/kg). Combination agents like paclitaxel were given intravenously (e.g., 15 mg/kg, weekly), and antibodies were given intraperitoneally (e.g., 5-10 mg/kg, twice weekly). Tumor volume was measured regularly to assess efficacy, often summarized as the endpoint T/C (treatment/control) ratio.[8][11]



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